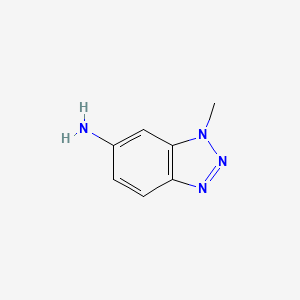

6-Amino-1-méthyl-1H-benzotriazole

Vue d'ensemble

Description

“6-Amino-1-methyl-1H-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It is a white-to-light tan solid and has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

Benzotriazole methodology, which is recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Molecular Structure Analysis

The molecular structure of “6-Amino-1-methyl-1H-benzotriazole” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Physical And Chemical Properties Analysis

Benzotriazole has a molar mass of 119.127 g·mol−1 . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Applications De Recherche Scientifique

- 6-Amino-1-méthyl-1H-benzotriazole agit comme un inhibiteur de corrosion pour les métaux, en particulier le cuivre et le laiton. Il prévient leur corrosion dans divers environnements corrosifs . Les chercheurs ont exploré son efficacité pour protéger les surfaces métalliques dans les milieux industriels, les environnements marins et même dans les composants électroniques.

- En chimie analytique, ce composé joue un rôle crucial. Par exemple:

Inhibition de la Corrosion

Chimie analytique

En résumé, la polyvalence de ce composé s'étend de l'inhibition de la corrosion à la chimie analytique, en passant par la photostabilisation, les propriétés antifongiques, la chimie médicinale et son rôle dans la synthèse hétérocyclique. Ses applications multiformes en font un sujet fascinant pour la recherche et l'exploration en cours . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been known to interact with various enzymes and receptors in biological systems .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, which make them susceptible to bind with enzymes and receptors in biological systems . This interaction can lead to various transformations and changes in the biological system .

Biochemical Pathways

Benzotriazole derivatives have been associated with diverse biological properties, suggesting they may influence multiple biochemical pathways .

Result of Action

It has been shown to have antioxidative properties and can act as a free radical scavenger

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-1-methyl-1H-benzotriazole. Benzotriazoles have been detected in water supplies around the world, suggesting that they can persist in the environment . They are also known to be poor in biodegradability, leading to their persistence in the environment .

Safety and Hazards

Orientations Futures

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It has been drawing enormous attention and is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . All these features have heightened the interest of chemists and given enormous impetus to develop new benzotriazole-mediated heterocyclic skeletons .

Propriétés

IUPAC Name |

3-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZYOUAFELGUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343549 | |

| Record name | 6-Amino-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26861-23-4 | |

| Record name | 6-Amino-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-benzotriazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

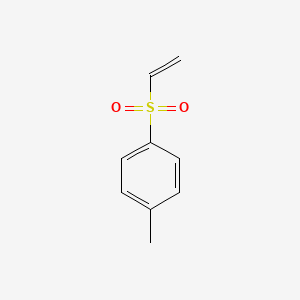

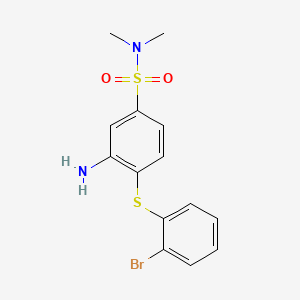

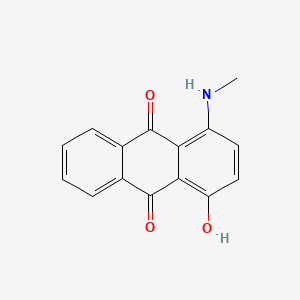

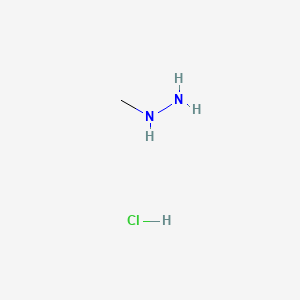

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)